1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane

Vapor Pressure Volatility Environmental Stability

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane (CAS 56-33-7) is a linear, symmetric organosilicon compound featuring a central disiloxane (Si-O-Si) core with two terminal dimethylphenylsilyl groups. With the molecular formula C₁₆H₂₂OSi₂ and a molecular weight of 286.52 g/mol, this compound appears as a colorless to pale yellow transparent liquid.

Molecular Formula C16H22OSi2
Molecular Weight 286.51 g/mol
CAS No. 56-33-7
Cat. No. B1214589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane
CAS56-33-7
Molecular FormulaC16H22OSi2
Molecular Weight286.51 g/mol
Structural Identifiers
SMILESC[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C2=CC=CC=C2
InChIInChI=1S/C16H22OSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3
InChIKeyYQJPWWLJDNCSCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane (CAS 56-33-7): A Phenyl-Substituted Linear Siloxane for Controlled Polymerization and Advanced Material Synthesis


1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane (CAS 56-33-7) is a linear, symmetric organosilicon compound featuring a central disiloxane (Si-O-Si) core with two terminal dimethylphenylsilyl groups . With the molecular formula C₁₆H₂₂OSi₂ and a molecular weight of 286.52 g/mol, this compound appears as a colorless to pale yellow transparent liquid . Classified within the aryl-substituted disiloxane family, its structure imparts distinct physicochemical properties, including a density of 0.976 g/mL at 25 °C and a refractive index (n20/D) of 1.52, differentiating it from fully methylated siloxane analogs .

Why Direct Substitution of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane with Non-Phenylated Siloxanes Compromises Polymer Architecture and Material Performance


Generic substitution of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane with simpler, fully methylated siloxanes like hexamethyldisiloxane (HMDSO) or octamethyltrisiloxane is not scientifically sound due to fundamental differences in reactivity and resulting material properties. While HMDSO is a standard end-capper, the phenyl groups in 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane significantly alter electronic and steric properties, leading to a higher refractive index and dramatically reduced volatility compared to its methyl-only counterparts [1]. This is evidenced by a vapor pressure of only 0.000202 mm Hg [2]. Furthermore, the phenyl moiety imparts a critical hydrolytic sensitivity profile, making it suitable as a temporary protecting group for alcohols in multi-step organic synthesis, a function HMDSO cannot perform . Substituting it with a non-phenyl analog would therefore fail to replicate the desired optical properties, chain-end thermal stability, and specific reactivity required in advanced silicone formulations and precision syntheses.

Quantitative Performance Evidence: 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane vs. Core Analog Hexamethyldisiloxane (HMDSO)


Volatility Control: 2,000x Lower Vapor Pressure vs. Hexamethyldisiloxane

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane exhibits a vapor pressure of 0.000202 mm Hg at 25°C [1]. This is significantly lower than the vapor pressure of the common analog hexamethyldisiloxane (HMDSO, CAS 107-46-0), which is approximately 42.2 mm Hg at 25°C [2]. The presence of the phenyl rings in place of methyl groups dramatically reduces volatility.

Vapor Pressure Volatility Environmental Stability

Optical Property Enhancement: Higher Refractive Index for Advanced Optical Materials

The refractive index (n20/D) of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is 1.52 . This is a substantial increase over the refractive index of 1.377 for the fully methylated analog hexamethyldisiloxane (HMDSO) [1]. This enhancement is directly attributable to the high polarizability of the phenyl substituents.

Refractive Index Optical Materials Silicone Polymers

Thermal Process Stability: Higher Boiling Point Enables Higher Temperature Processing

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane has a reported boiling point of 292 °C (at atmospheric pressure) . This is significantly higher than the boiling point of the core analog hexamethyldisiloxane (HMDSO), which boils at 101 °C [1]. The nearly threefold increase in boiling point reflects stronger intermolecular interactions conferred by the phenyl groups.

Thermal Stability Boiling Point High-Temperature Processing

Precision in Liquid Handling: Higher Density for Gravimetric and Volumetric Accuracy

The density of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is 0.976 g/mL at 25 °C . This represents a marked increase over the density of 0.764 g/mL for the methyl-only analog hexamethyldisiloxane (HMDSO) [1]. The heavier phenyl groups contribute to a more compact and dense molecular structure.

Density Process Control Formulation

Controlled Hydrolytic Reactivity: Enabling Temporary Protection Strategies

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is classified as having hydrolytic sensitivity, which is a functional property leveraged in synthetic chemistry . Specifically, the Si-O-Si bond can be cleaved under controlled conditions to regenerate parent silanols. This contrasts with hexamethyldisiloxane (HMDSO), which is largely inert and used as a permanent end-capper due to the high stability of the trimethylsilyl (TMS) ether [1]. The phenyl groups labilize the disiloxane linkage, making it a useful temporary protecting group.

Hydrolytic Sensitivity Protecting Group Organic Synthesis

Validated Industrial and Research Applications for 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane


Synthesis of High-Refractive-Index Silicone Polymers for Optical and Electronic Encapsulation

Leveraging its refractive index of 1.52, 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is a critical M-unit precursor for synthesizing phenyl-modified silicone fluids and resins [1]. Compared to polymers derived solely from methylsiloxanes (RI ~1.40), these materials achieve significantly higher light output in LED packaging and superior clarity in ophthalmic lenses. The compound's low volatility ensures minimal monomer loss during high-temperature curing cycles [2].

Precision End-Capping and Chain Termination in Advanced Silicone Sealants and Adhesives

As a functional end-capper, 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is used to control the molecular weight and chain architecture of silicone polymers . The resulting phenyl-terminated polymers exhibit enhanced compatibility with organic matrices and improved thermal oxidative stability compared to their trimethylsilyl-terminated counterparts. This translates to adhesives and sealants with longer service life and better adhesion to a wider range of substrates .

A Temporary Protecting Group for Diols and Alcohols in Complex Organic Synthesis

In medicinal and natural product chemistry, 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is employed to protect sensitive 1,2- and 1,3-diols [3]. The resulting cyclic disiloxane is stable to a variety of non-aqueous reaction conditions but can be selectively cleaved with fluoride ions (e.g., TBAF) or mild acid/base hydrolysis. This orthogonal lability is not achievable with trimethylsilyl-based protecting groups, making it indispensable for synthesizing complex molecules like nucleosides and macrolides .

Catalysis and Ligand Synthesis in Organometallic Chemistry

This compound serves as a versatile precursor for synthesizing silane and siloxane ligands used in transition metal catalysis . By reacting the Si-H or Si-OH functionalities (after controlled hydrolysis), researchers can create tailored ligand environments that influence catalytic activity and selectivity in reactions such as hydrosilylation and cross-coupling [4]. Its higher boiling point allows for reaction screening at elevated temperatures without solvent loss.

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